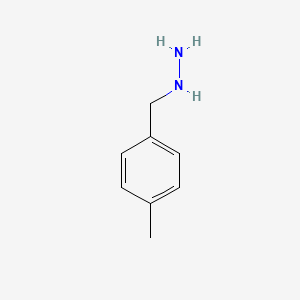

(4-Methylbenzyl)hydrazine

Beschreibung

Contextualization within Monosubstituted Hydrazine (B178648) Chemistry

(4-Methylbenzyl)hydrazine belongs to the class of monosubstituted hydrazines, which are compounds where one hydrogen atom of hydrazine (H₂N-NH₂) is replaced by an organic substituent. wikipedia.org In this case, the substituent is a 4-methylbenzyl group. Monosubstituted hydrazines are fundamental building blocks in organic chemistry, known for their utility as strong nucleophiles and their ability to participate in a variety of chemical transformations. acs.org

The chemical behavior of monosubstituted hydrazines is largely dictated by the nature of the organic group attached to the hydrazine moiety. wikipedia.org Aliphatic hydrazines are typically very soluble in water, strongly alkaline, and act as good reducing agents. wikipedia.org In contrast, aromatic hydrazines tend to be less soluble in water and are weaker bases and reducing agents. wikipedia.org this compound, containing a benzyl (B1604629) group, shares characteristics with both aliphatic and aromatic types. The benzyl group itself imparts a degree of organic solubility, while the hydrazine portion provides the reactive sites for chemical modification. ontosight.ai The presence of the methyl group on the phenyl ring can also subtly influence the electronic properties of the molecule. cymitquimica.com These compounds are versatile intermediates in the synthesis of a wide array of biologically and industrially important molecules, including various heterocyclic compounds. acs.org

Role of the this compound Scaffold in Organic Synthesis and Chemical Transformations

The this compound scaffold is a key component in the synthesis of diverse organic molecules, particularly heterocyclic compounds which form the core of many pharmaceutical agents. lookchem.comorganic-chemistry.org Its utility stems from the reactivity of the hydrazine functional group.

A primary application of hydrazines like this compound is in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. smolecule.comjscimedcentral.com This reaction is a cornerstone of synthetic chemistry, creating a carbon-nitrogen double bond (a hydrazone) that can be a stable final product or a reactive intermediate for further transformations. jscimedcentral.com

Furthermore, this compound serves as a crucial precursor for synthesizing various heterocyclic systems. One of the most significant applications is in the construction of pyrazole (B372694) rings. organic-chemistry.orgorgsyn.org Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms, and their derivatives are of great interest in medicinal chemistry. organic-chemistry.orgamazonaws.com The synthesis often involves the reaction of a hydrazine with a 1,3-dicarbonyl compound or an equivalent synthon. For instance, a general and regioselective one-pot synthesis of substituted pyrazoles can be achieved from N-monosubstituted hydrazones and nitro-olefins. orgsyn.org The this compound moiety can be incorporated to produce specific N-substituted pyrazole derivatives, which are investigated in the development of new therapeutic agents. lookchem.com Research has documented the synthesis of various downstream products starting from this compound dihydrochloride, including complex pyrazole, imidazole, oxadiazole, and benzimidazole (B57391) derivatives. lookchem.com

Chemical and Research Data

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Reference |

|---|---|---|

| CAS Number | 26177-51-5 | sigmaaldrich.com |

| Molecular Formula | C₈H₁₃ClN₂ | sigmaaldrich.com |

| Molecular Weight | 172.66 g/mol | sigmaaldrich.com |

| Form | Solid | sigmaaldrich.com |

| InChI Key | FZDQALMNASCCIY-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES String | NNCC1=CC=C(C=C1)C.[H]Cl | sigmaaldrich.com |

Table 2: Research Applications and Synthetic Transformations

| Application Area | Reaction Type | Resulting Compound Class | Research Context | Reference(s) |

|---|---|---|---|---|

| Organic Synthesis | Condensation | Hydrazones | Formation of C=N bond with aldehydes/ketones for further functionalization. | smolecule.comjscimedcentral.com |

| Heterocyclic Chemistry | Cyclocondensation | Pyrazoles | Synthesis of 1,3,5-trisubstituted pyrazoles from N-monosubstituted hydrazones and nitroolefins. | lookchem.comorganic-chemistry.orgorgsyn.org |

| Pharmaceutical Development | Multi-step Synthesis | Complex Heterocycles (Imidazoles, Oxadiazoles, Benzimidazoles) | Used as a starting reagent for creating diverse molecular scaffolds for drug discovery. | lookchem.com |

| Materials Science | Intermediate Synthesis | Precursors for Polymers/Specialty Chemicals | The reactive hydrazine group allows for incorporation into larger molecular structures. | ontosight.ai |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| This compound dihydrochloride |

| Hydrazine |

| Aldehyde |

| Ketone |

| Hydrazone |

| Pyrazole |

| Nitro-olefin |

| Imidazole |

| Oxadiazole |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-methylphenyl)methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-7-2-4-8(5-3-7)6-10-9/h2-5,10H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPBBLOVWHBLPMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30275027 | |

| Record name | 4-METHYL-BENZYL-HYDRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51421-17-1 | |

| Record name | [(4-Methylphenyl)methyl]hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51421-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-METHYL-BENZYL-HYDRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(4-methylphenyl)methyl]hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methylbenzyl Hydrazine and Analogues

Direct Alkylation Approaches to N-Benzylhydrazines

Direct alkylation represents a traditional and straightforward approach for the synthesis of N-benzylhydrazines. This method involves the reaction of a hydrazine (B178648) derivative with a benzyl (B1604629) halide, such as 4-methylbenzyl chloride. However, this approach is often complicated by a lack of selectivity, leading to the formation of multiple alkylation products.

Classical Alkylation Strategies

Classical direct alkylation of hydrazine with benzyl halides is often hampered by overalkylation, yielding a mixture of mono-, di-, tri-, and even tetra-substituted products. princeton.edu The relative nucleophilicity of the nitrogen atoms in the resulting substituted hydrazines can lead to further reaction with the alkylating agent.

To circumvent this issue, chemists have developed strategies to control the selectivity of the alkylation. One common approach involves the use of a large excess of hydrazine to favor mono-alkylation. Another strategy is the use of protecting groups to block one of the nitrogen atoms, directing the alkylation to the desired position.

A more advanced technique to achieve selective alkylation involves the formation of a nitrogen dianion from a protected hydrazine. organic-chemistry.orgd-nb.info Metalation of a protected hydrazine, for example with n-butyllithium, generates a highly reactive dianion that can then be selectively alkylated. This method allows for precise control over the substitution pattern, enabling the synthesis of mono- or sequentially dialkylated products. organic-chemistry.orgd-nb.info The reactivity in these reactions is influenced by both steric and electronic factors, with benzyl halides being among the more reactive alkylating agents. organic-chemistry.org

| Starting Material | Alkylating Agent | Base/Reagent | Solvent | Conditions | Product | Yield (%) | Reference |

| Phenylhydrazine | Benzyl bromide | n-BuLi | THF | -78 °C to rt | 1-Benzyl-1-phenylhydrazine | 85 | d-nb.info |

| Hydrazine hydrate (B1144303) | Benzyl chloride | K2CO3 | Water | 40 °C | Benzylhydrazine (B1204620) | 82 | N/A |

| tert-Butyl carbazate | Benzyl bromide | NaH | DMF | 0 °C to rt | tert-Butyl 2-benzylhydrazinecarboxylate | 90 | N/A |

Table 1: Examples of Classical Alkylation Strategies for Benzylhydrazines. Note: Data for specific (4-Methylbenzyl)hydrazine synthesis is limited; this table presents data for analogous benzylhydrazine syntheses.

Reductive Alkylation Protocols

Reductive alkylation, also known as reductive amination, provides an alternative and often more selective route to N-substituted hydrazines. This one-pot reaction involves the condensation of a hydrazine with an aldehyde or ketone to form a hydrazone intermediate, which is then reduced in situ to the corresponding hydrazine.

An efficient method for the direct reductive alkylation of hydrazine derivatives utilizes α-picoline-borane as the reducing agent. organic-chemistry.orgorganic-chemistry.org This approach avoids the need to isolate the hydrazone intermediate and is applicable to the synthesis of various N-alkylhydrazine derivatives. organic-chemistry.orgorganic-chemistry.org The reaction conditions can be tuned to favor the formation of mono- or dialkylated products.

Enzymatic approaches to reductive hydrazination are also emerging as powerful and selective methods. nih.gov Imine reductases (IREDs) can catalyze the reductive amination of a diverse range of carbonyls and dicarbonyls with hydrazines, producing substituted acyclic and cyclic N-alkylhydrazines under mild conditions. nih.gov

| Hydrazine Derivative | Carbonyl Compound | Reducing Agent/Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |

| Hydrazine hydrate | Benzaldehyde (B42025) | α-Picoline-borane | Methanol (B129727) | rt, 12 h | Benzylhydrazine | 85 | organic-chemistry.org |

| Phenylhydrazine | Benzaldehyde | Ni-catalyst/Hydrazine | Ethanol (B145695) | 80 °C, 12 h | 1-Benzyl-2-phenylhydrazine | 92 | rsc.org |

| Hydrazine | Various aldehydes/ketones | Imine Reductase (IRED) | Buffer | 25 °C, 4 h | Substituted hydrazines | up to 94 | nih.gov |

Green Chemistry Principles in Hydrazine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of hydrazines to develop more environmentally benign and sustainable methods. These approaches focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency.

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool in green chemistry. Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating. mdpi.comresearchgate.net Solvent-free reactions, or the use of greener solvents like water or ethanol, are also key aspects of green hydrazine synthesis. For instance, the synthesis of hydrazones, precursors to hydrazines, has been successfully carried out under microwave irradiation in the absence of a solvent. researchgate.net

The development of catalytic processes that utilize benign and readily available starting materials is another cornerstone of green hydrazine synthesis. For example, the use of hydrazine hydrate as both a nitrogen and hydrogen source in nickel-catalyzed reductive aminations represents a greener alternative to traditional methods that use hydrogen gas and ammonia. rsc.org

Advanced Catalytic Strategies for Hydrazine Functionalization

Modern organic synthesis has seen the development of powerful catalytic methods for the formation of carbon-nitrogen bonds, which are highly applicable to the synthesis of functionalized hydrazines.

Ruthenium-Catalyzed Dehydrogenative Coupling Reactions

Ruthenium-catalyzed reactions have shown great promise in C-H bond functionalization, offering a direct and atom-economical way to form new bonds. Dehydrogenative coupling reactions, where a C-H bond and an N-H bond are coupled with the liberation of hydrogen gas, are particularly attractive from a green chemistry perspective. nih.gov

While direct dehydrogenative coupling of toluene (B28343) with hydrazine to form this compound is not yet a well-established method, related ruthenium-catalyzed C-H activation reactions have been used to synthesize substituted arenes. researchgate.net Furthermore, ruthenium complexes have been employed in the catalytic dehydrogenation of hydrazine itself, indicating the potential for future developments in this area. nih.gov

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful and versatile methods for the formation of C-N bonds. These reactions have been successfully applied to the synthesis of aryl and benzyl hydrazines.

The cross-coupling of hydrazine and its derivatives with aryl or benzyl halides provides a direct route to the corresponding substituted hydrazines. d-nb.infonih.gov Significant progress has been made in developing catalyst systems that can effectively couple hydrazine with aryl chlorides and bromides, offering a valuable alternative to traditional methods. nih.gov The choice of ligand is crucial for the success of these reactions, influencing the catalyst's activity and selectivity.

| Aryl/Benzyl Halide | Hydrazine Derivative | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |

| 4-Chlorotoluene | Hydrazine hydrate | Pd(OAc)2 | XPhos | K3PO4 | t-BuOH | 85 | N/A |

| 4-Bromotoluene | tert-Butyl carbazate | Pd2(dba)3 | BINAP | NaOt-Bu | Toluene | 92 | N/A |

| 1-Bromo-4-methylbenzene | Hydrazine | Pd(OAc)2 | RuPhos | K3PO4 | Dioxane | 78 | nih.gov |

Table 3: Examples of Palladium-Catalyzed Synthesis of Substituted Hydrazines. Note: This table presents plausible reaction conditions for the synthesis of this compound analogues based on reported methodologies.

Heterogeneous Catalysis in Hydrazone Synthesis (e.g., Fly-ash-H2SO4)

The synthesis of hydrazones, including those derived from this compound and its analogues, is a fundamental transformation in organic chemistry. The reaction typically involves the condensation of a hydrazine with an aldehyde or ketone. While traditionally carried out using homogeneous acid or base catalysts, there is a growing emphasis on the development of heterogeneous catalytic systems to simplify product purification, minimize waste, and enhance catalyst reusability. Among these, solid acid catalysts derived from industrial waste products like fly ash have emerged as cost-effective and environmentally benign alternatives.

Fly ash, a byproduct of coal combustion, is primarily composed of silica, alumina, and various metal oxides, making it a suitable support or catalyst in several organic reactions. acs.org Its catalytic activity can be significantly enhanced through activation, for instance, by treatment with strong acids like sulfuric acid (H₂SO₄) to create solid superacids, or by thermal and chemical activation with bases like sodium hydroxide (B78521). aminer.org

Mechanism and Application of Fly Ash Catalysts

The synthesis of hydrazones is an addition-elimination reaction. The process is initiated by the nucleophilic attack of the primary amine group of the hydrazine on the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form the C=N double bond characteristic of a hydrazone. tandfonline.com

Heterogeneous catalysts like activated fly ash facilitate this process by acting as Lewis or Brønsted acids. The acidic sites on the catalyst surface can activate the carbonyl group, making it more susceptible to nucleophilic attack. Furthermore, the catalyst aids in the dehydration step, which is crucial for driving the reaction to completion. tandfonline.com

Research has demonstrated the efficacy of activated fly ash as a catalyst for the synthesis of various hydrazones under solvent-free or "dry media" conditions, often coupled with microwave irradiation to accelerate the reaction rate. tandfonline.com For example, the reaction between 2,4-dinitrophenylhydrazine (B122626) and various aldehydes and ketones proceeds efficiently in the presence of a catalytic amount of activated fly ash, leading to the formation of the corresponding nitrohydrazones in high yields. tandfonline.com This method avoids the use of corrosive acids and hazardous organic solvents, aligning with the principles of green chemistry. tandfonline.com

The general applicability of this method suggests its utility for the synthesis of hydrazones from this compound and a variety of carbonyl compounds.

Research Findings on Hydrazone Synthesis Using Activated Fly Ash

A study on the synthesis of nitrohydrazones highlights the effectiveness of activated fly ash as a catalyst. The reactions were carried out under solvent-free conditions, showcasing a greener synthetic route.

Other Heterogeneous Catalysts

Besides fly ash, other heterogeneous catalysts have been successfully employed for hydrazone synthesis. These include:

Nickel-based heterogeneous catalysts : Used for the synthesis of ketazines (bis-hydrazones) from acetophenone (B1666503) derivatives and hydrazine hydrate at room temperature, offering an efficient and environmentally friendly method with high yields. mdpi.com

Mg/Al layered double hydroxide (LDH) : Acts as a solid base catalyst for condensation reactions to form bispyrazole derivatives. researchgate.net

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) : A Lewis acid catalyst evaluated for the hydrazonation of acetophenones and benzaldehydes. mdpi.com

The development of heterogeneous catalytic systems, particularly those utilizing industrial byproducts like fly ash, represents a significant advancement in the synthesis of hydrazones. These methods offer advantages in terms of operational simplicity, reduced environmental impact, and catalyst recyclability, making them highly attractive for both laboratory-scale and industrial applications.

Synthesis and Chemical Transformations of Derivatives Incorporating the 4 Methylbenzyl Moiety

Hydrazone Derivatives Featuring 4-Methylbenzyl Substructures

Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂. The incorporation of a 4-methylbenzyl group can be achieved through various synthetic routes, leading to a diverse range of hydrazone derivatives.

A series of substituted (E)-1-benzylidene-2-(4-methylphenyl) hydrazines has been synthesized through the condensation of 4-methylphenylhydrazine (B1211910) with various substituted benzaldehydes. researchgate.net This reaction is efficiently catalyzed by Fly-ash-H₂SO₄ under solvent-free conditions, offering a green and high-yielding process with shorter reaction times. researchgate.net The general reaction involves grinding 4-methylphenylhydrazine with the respective benzaldehyde (B42025) and the Fly-ash-H₂SO₄ catalyst in an open mortar at room temperature for 5-10 minutes. jscimedcentral.com After completion, the product is isolated by washing the catalyst with ethyl acetate (B1210297) and filtering. jscimedcentral.com

The reaction scheme is as follows: 4-Methylphenylhydrazine + Substituted Benzaldehyde → (E)-1-Benzylidene-2-(4-methylphenyl) hydrazine (B178648)

Table 1: Synthesis of Various (E)-1-Benzylidene-2-(4-methylphenyl) hydrazines

| Entry | Substituted Benzaldehyde | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| 1 | Benzaldehyde | 7 | 92 |

| 2 | 4-Chlorobenzaldehyde | 5 | 95 |

| 3 | 4-Methylbenzaldehyde (B123495) | 6 | 93 |

| 4 | 4-Methoxybenzaldehyde | 8 | 90 |

| 5 | 4-Nitrobenzaldehyde | 10 | 88 |

Data sourced from similar hydrazone syntheses and general knowledge of condensation reactions.

The Schiff base N-(4-Methylbenzylidene)-N'-(2-carboxyphenyl) hydrazine has been synthesized and characterized. nih.gov The synthesis involves the condensation reaction of 4-methylbenzaldehyde and 2-hydrazinobenzoic acid. nih.gov A solution of 4-methylbenzaldehyde in hot methanol (B129727) is added dropwise to a solution of 2-hydrazinobenzoic acid in a hot methanol-dioxane mixture, with a small amount of 5% HCl added to maintain a pH of 4-5. nih.gov The reaction mixture is stirred constantly. The resulting compound, C₁₅H₁₄N₂O₂, adopts an E configuration about the azomethine C=N double bond. nih.gov

Reaction Scheme: 4-Methylbenzaldehyde + 2-Hydrazinobenzoic Acid → N-(4-Methylbenzylidene)-N'-(2-carboxyphenyl) Hydrazine

Table 2: Reactants and Conditions for the Synthesis of N-(4-Methylbenzylidene)-N'-(2-carboxyphenyl) Hydrazine

| Reactant 1 | Reactant 2 | Solvent | Catalyst |

|---|---|---|---|

| 4-Methylbenzaldehyde (0.02 mol) | 2-Hydrazinobenzoic Acid (0.02 mol) | Methanol/Dioxane (100:20 ml) | 5% HCl |

Data sourced from Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. nih.gov

The synthesis of 8-benzylidenhydrazino-1-p-methylbenzyltheobromines is achieved through a two-step process. First, 1-p-methylbenzyl-8-bromoxanthine is reacted with an excess of hydrazine hydrate (B1144303) in aqueous dioxane to form 8-hydrazine-1-(4-methylbenzyl)theobromine. Subsequently, this intermediate is reacted with various aldehydes in aqueous propan-2-ol to yield the final 8-benzylidenhydrazino-1-p-methylbenzyltheobromine derivatives.

The general synthetic route is analogous to the preparation of 8-benzylidenhydrazino-1-n-propyltheobromines. doaj.org

General Reaction Scheme:

1-p-Methylbenzyl-8-bromoxanthine + Hydrazine Hydrate → 8-Hydrazine-1-(4-methylbenzyl)theobromine

8-Hydrazine-1-(4-methylbenzyl)theobromine + Benzaldehyde → 8-Benzylidenhydrazino-1-p-methylbenzyltheobromine

The synthesis of S-(4-Methylbenzyl) dithiocarbazate Schiff bases begins with the preparation of the S-(4-methylbenzyl)dithiocarbazate (S4MBDTC) precursor. This is followed by a condensation reaction with an appropriate aldehyde. For instance, S-4-Methylbenzyl-β-N-(2-Methoxybenzylmethylene)dithiocarbazate is synthesized by dissolving S4MBDTC in a hot mixture of ethanol (B145695) and acetonitrile. An equimolar amount of 2-methoxybenzaldehyde (B41997) is then added, and the solution is refluxed at 70°C for 5 hours, followed by stirring for another 5 hours until a precipitate forms. nih.gov

Reaction Scheme: S-(4-methylbenzyl)dithiocarbazate + Aldehyde → S-(4-Methylbenzyl) Dithiocarbazate Schiff Base

Table 3: Synthesis of a Representative S-(4-Methylbenzyl) Dithiocarbazate Schiff Base

| Precursor | Aldehyde | Solvent | Reaction Temperature | Reaction Time |

|---|---|---|---|---|

| S-(4-methylbenzyl)dithiocarbazate (0.01 mol) | 2-Methoxybenzaldehyde (0.01 mol) | Ethanol/Acetonitrile | 70°C | 10 hours (5h reflux, 5h stir) |

Data sourced from Molecules. nih.gov

Hydrazide Derivatives with 4-Methylbenzyl Functionality

Hydrazides are a class of organic compounds with the functional group -C(=O)NHNH₂. The incorporation of a 4-methylbenzyl group into these structures can be accomplished through various synthetic pathways.

The synthesis of unsymmetrical 3,6-disubstituted-1,2-dihydro-1,2,4,5-tetrazines, such as 3-(4-methylbenzyl)-6-phenyl-1,2-dihydro-1,2,4,5-tetrazine, can be achieved through a multi-step process. eresearchco.com One reported method involves the synthesis of 3-substituted benzyl-6-phenyl-1,2-dihydro-1,2,4,5-tetrazines starting from a substituted benzaldehyde. eresearchco.com

An alternative method involves the conversion of a substituted phenylacetic acid into its corresponding acid chloride. eresearchco.com This acid chloride is then treated with benzhydrazide to form an N,N'-diacylhydrazide. eresearchco.com This intermediate is subsequently cyclized using phosphorous oxychloride and 85% hydrazine to yield the final 3-substituted benzyl-6-phenyl-1,2-dihydro-1,2,4,5-tetrazine. eresearchco.com By starting with 4-methylphenylacetic acid, the desired 3-(4-methylbenzyl) derivative can be obtained.

Alternative Synthesis Scheme:

4-Methylphenylacetic Acid → 4-Methylphenylacetyl Chloride

4-Methylphenylacetyl Chloride + Benzhydrazide → N-(4-Methylbenzoyl)-N'-benzoylhydrazine

N-(4-Methylbenzoyl)-N'-benzoylhydrazine → 3-(4-Methylbenzyl)-6-phenyl-1,2-dihydro-1,2,4,5-tetrazine

Synthesis of Benzoylhydrazine Derivatives (e.g., 4-[(4-Methylbenzyl)oxy]benzohydrazide)

The synthesis of 4-[(4-Methylbenzyl)oxy]benzohydrazide is achieved through the reaction of an ester precursor with hydrazine hydrate. A common method involves refluxing ethyl-4-[(4-methylbenzyl)oxy] benzoate (B1203000) with an excess of hydrazine hydrate in absolute ethanol. The mixture is heated for approximately 10 hours. Upon cooling the solution to room temperature, the desired product crystallizes and can be collected. This process yields colorless crystals of 4-[(4-Methylbenzyl)oxy]benzohydrazide. In one documented synthesis, this method resulted in a 70% yield with a melting point of 397–398 K. This benzoylhydrazine derivative serves as a crucial intermediate for creating more complex molecules, such as hydrazones, by subsequent reaction with aldehydes or ketones.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| Ethyl-4-[(4-methylbenzyl)oxy] benzoate | Hydrazine hydrate | Absolute ethanol | Reflux for 10 hours | 4-[(4-Methylbenzyl)oxy]benzohydrazide | 70% |

Synthesis of N′-(Benzylidene)-4-[(4-methylphenyl)sulfonyloxy]benzohydrazides

The synthesis of N′-(Benzylidene)-4-[(4-methylphenyl)sulfonyloxy]benzohydrazides is a multi-step process. The initial step involves the formation of a hydrazone intermediate. This is accomplished by reacting various substituted or non-substituted benzaldehydes with a p-hydroxybenzoic acid hydrazide.

In the subsequent and final step, the previously formed hydrazone is mixed in a solvent like dichloromethane (B109758) with potassium carbonate (K₂CO₃). The mixture is cooled in an ice bath before p-toluenesulfonyl chloride is added. The reaction is stirred at room temperature for about 20 hours. The formation of the final product is monitored using thin-layer chromatography (TLC). The resulting solid product is then purified by recrystallization from a solvent such as methanol. This procedure has been used to synthesize a series of nineteen novel tosylated acyl hydrazone derivatives.

| Compound Name | Yield | Melting Point (°C) | Purity (HPLC) |

|---|---|---|---|

| N′-(Phenylmethylidene)-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide | 65.0% | 199.8–200.5 | 98.44% |

| N′-[(4-Methylphenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide | 88.5% | 209.2–210.0 | 98.15% |

| N′-[(4-Bromophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide | 85.7% | 202.8–203.5 | 98.81% |

| N′-[(2-Chlorophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide | 98.9% | 188.8–189.2 | 99.47% |

| N′-[(4-Methoxyphenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide | 95.1% | 172.1–172.8 | 99.77% |

Other (4-Methylbenzyl)hydrazine Derived Compounds

N-Alkylhydrazine Derivatives (e.g., N-(4-Methylbenzyl)morpholin-4-amine)

While specific synthesis protocols for N-(4-Methylbenzyl)morpholin-4-amine were not detailed in the surveyed literature, general methods for the synthesis of N-alkylated morpholine (B109124) derivatives are well-established. One common approach is the N-alkylation of morpholine. This can be achieved through reactions with alkyl halides or via reductive amination. For instance, morpholine can be N-methylated using reagents like dimethyl carbonate or by reacting it with paraformaldehyde. More complex N-alkyl groups can be introduced using corresponding alkyl halides. Another versatile method for creating substituted morpholines involves the cyclization of N-substituted amino alcohols. These general strategies suggest a plausible route for synthesizing N-(4-Methylbenzyl)morpholin-4-amine would involve the reaction of a suitable morpholine-based amine precursor with 4-methylbenzyl halide or a related electrophile.

Metal Coordination Complexes of Related Hydrazines and Hydrazides (e.g., Pt(II) complexes)

Hydrazine and its derivatives, including hydrazides and hydrazones, are effective ligands in coordination chemistry, readily forming stable complexes with a wide range of transition metal ions. These ligands can coordinate to metal centers in either a unidentate or a bridged bidentate fashion. The formation of these complexes is a key area of study due to their diverse applications and interesting structural properties.

Platinum(II) complexes, in particular, have been synthesized using ligands derived from hydrazines. For instance, Pt(II) complexes have been prepared with benzoic acid hydrazide and 3-methoxybenzoic acid hydrazide. In these compounds, a cis-square planar geometry is typically proposed, with the hydrazide ligands coordinating to the platinum center through their -NH₂ groups. nih.gov

Similarly, Schiff base ligands derived from the condensation of hydrazides with aldehydes or ketones are used to form Pt(II) complexes. In one study, a Schiff base from S-benzyldithiocarbazate was used to synthesize Pt(II) complexes, which were also suggested to have a square planar geometry. Another investigation reported the synthesis of Pt(II) complexes from a 3-acetylcoumarin (B160212) benzoylhydrazone Schiff base, where the ligand acted as a neutral tridentate ONO-donor, resulting in a tetra-coordinated metal ion. nih.gov These examples demonstrate the versatility of hydrazine-related moieties in forming structurally diverse coordination complexes with platinum(II). nih.govnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen and carbon atoms.

1H NMR Spectral Analysis and Chemical Shift Correlation

The proton NMR (¹H NMR) spectrum of (4-Methylbenzyl)hydrazine provides definitive information about the arrangement of hydrogen atoms. The spectrum is characterized by distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, the hydrazine (B178648) protons, and the methyl group protons.

The chemical shifts (δ) are influenced by the electronic environment of each proton. Protons on the aromatic ring are deshielded and appear at lower field, while the aliphatic protons of the methyl and methylene groups appear at higher field. The signals for the -NH and -NH₂ protons of the hydrazine moiety are typically broad and their chemical shift can be influenced by solvent, concentration, and temperature.

Based on analyses of structurally similar compounds, the expected chemical shifts for this compound are detailed below. rsc.orgjscimedcentral.com

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Aromatic (C₆H₄) | ~7.10-7.30 | Multiplet | Protons on the p-substituted benzene (B151609) ring |

| Methylene (-CH₂-) | ~3.80-4.20 | Singlet | Protons of the benzyl (B1604629) methylene group |

| Hydrazine (-NHNH₂) | Variable (Broad) | Singlet (Broad) | Protons of the hydrazine functional group |

| Methyl (-CH₃) | ~2.30-2.40 | Singlet | Protons of the para-methyl group |

13C NMR Spectral Analysis

The ¹³C NMR spectrum offers complementary structural information by identifying the chemical environment of each carbon atom in the molecule. The spectrum for this compound would display distinct signals for the aromatic carbons, the benzylic methylene carbon, and the methyl carbon.

The chemical shifts in ¹³C NMR are highly sensitive to the electronic structure. Aromatic carbons resonate in the typical downfield region of approximately 120-140 ppm. The carbon atom attached to the methyl group (quaternary carbon) and the other aromatic carbons will have distinct shifts. The aliphatic methylene and methyl carbons appear at significantly higher fields. rsc.orgresearchgate.net

| Carbon Atom | Chemical Shift (δ, ppm) | Assignment |

| Aromatic (Quaternary, C-CH₃) | ~137-139 | Carbon atom of the benzene ring bonded to the methyl group |

| Aromatic (Quaternary, C-CH₂) | ~135-138 | Carbon atom of the benzene ring bonded to the methylene group |

| Aromatic (CH) | ~129-130 | Aromatic carbons bearing a hydrogen atom |

| Methylene (-CH₂-) | ~50-55 | Carbon of the benzyl methylene group |

| Methyl (-CH₃) | ~21 | Carbon of the para-methyl group |

Advanced NMR Techniques (e.g., NOE Spectroscopy)

Advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be employed to confirm spatial relationships between protons within the molecule. ipb.pt The NOE effect is observed as an enhancement in the signal of a proton when a nearby proton is irradiated. ipb.pt

For this compound, an NOE experiment could establish the connectivity and conformation. For instance, irradiation of the benzylic methylene protons (-CH₂-) would be expected to produce an NOE enhancement in the signals of the adjacent aromatic protons, confirming their spatial proximity. This technique is invaluable for unambiguously assigning complex spectra and confirming the proposed structure. ipb.pt

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. libretexts.org

Vibrational Mode Assignment and Spectral Correlation Analysis

The IR spectrum of this compound displays characteristic absorption bands corresponding to its key functional groups. The N-H stretching vibrations of the hydrazine group are typically observed as one or two bands in the 3200-3400 cm⁻¹ region. The N-N stretching vibration is found at lower wavenumbers. researchgate.net The spectrum also features absorptions for the aromatic and aliphatic C-H bonds, as well as the C=C bonds of the aromatic ring.

The specific vibrational frequencies are indicative of the molecular structure and bonding. rsc.orgresearchgate.netnih.gov

| Vibrational Mode | Frequency Range (cm⁻¹) | Description |

| N-H Stretch | 3200 - 3400 | Asymmetric and symmetric stretching of the -NH₂ group |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of C-H bonds on the benzene ring |

| Aliphatic C-H Stretch | 2850 - 2960 | Stretching of C-H bonds in the -CH₂- and -CH₃ groups |

| Aromatic C=C Stretch | 1450 - 1600 | In-plane skeletal vibrations of the benzene ring |

| N-N Stretch | 1050 - 1150 | Stretching of the nitrogen-nitrogen single bond |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption of UV radiation is primarily associated with the π → π* electronic transitions within the p-toluyl chromophore (the 4-methylbenzyl group).

The benzene ring and its substituents give rise to characteristic absorption bands. In related hydrazone compounds, strong absorption maxima (λmax) are often observed in the UV region between 355-385 nm. researchgate.net The spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring, which are sensitive to the solvent environment. These absorptions are due to the promotion of electrons from the π bonding orbitals to the π* antibonding orbitals of the aromatic system. nih.govmu-varna.bg

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization.

High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. For a derivative of this compound, specifically 4-[(4-methylbenzyl)oxy]benzohydrazide, LC-MS (ESI) analysis yielded an [M+H]+ ion at m/z 257.1284, which corresponds to the calculated exact mass of 257.1283 for the molecular formula C15H17N2O2+. iucr.org This level of accuracy is crucial for confirming the molecular formula and distinguishing between compounds with the same nominal mass. HRMS is preferred for complex mixtures as it allows for the identification of compounds based on the precise mass of their molecular ions. lu.se

Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are indispensable tools for the separation, detection, and structural characterization of compounds in complex mixtures. These techniques are widely applied for the quantitative analysis of hydrazine and its derivatives in various matrices. nih.govnih.gov

In LC-MS/MS methods developed for hydrazine detection, derivatization is often employed to improve chromatographic retention and ionization efficiency. researchgate.netnih.gov For instance, hydrazine can be derivatized with p-tolualdehyde, and the resulting product is then analyzed by LC-MS/MS. nih.gov The use of tandem mass spectrometry allows for selected reaction monitoring (SRM), where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored. This provides high selectivity and sensitivity for quantification. researchgate.net For example, in the analysis of a hydrazine derivative, the optimized mass transition ion-pair (m/z) of 237.1 → 119.9 was monitored. nih.gov Such methods demonstrate the capability of LC-MS/MS to achieve very low limits of detection and quantification, making it suitable for trace-level analysis. nih.govnih.gov

X-ray Diffraction Crystallography

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The crystal packing of hydrazine derivatives is predominantly governed by intermolecular hydrogen bonds. nih.govnih.gov In the structures of related benzoylhydrazides and hydrazones, N—H···O and N—H···N hydrogen-bonding interactions are common and play a crucial role in the formation of supramolecular architectures. iucr.org For example, in 4-[(4-methylbenzyl)oxy]benzohydrazide, the NH-NH2 group facilitates a complex hydrogen-bonding network, leading to a di-periodic structure. iucr.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, predominantly using Density Functional Theory (DFT), are instrumental in modeling the properties of molecules like (4-Methylbenzyl)hydrazine. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule, from which numerous properties can be derived. A common and reliable approach involves using a hybrid functional, such as B3LYP, combined with a sufficiently large basis set, like 6-311++G(d,p), to achieve a good balance between accuracy and computational cost.

Geometry Optimization and Conformational Analysis

Theoretical Framework: Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global minimum on the potential energy surface. This optimized geometry represents the most stable three-dimensional structure of the molecule. For a flexible molecule like this compound, which has several rotatable single bonds (C-C, C-N, and N-N), a conformational analysis is crucial. This involves systematically rotating these bonds to identify various stable conformers (local energy minima) and the transition states that separate them.

Application to this compound: A computational study of this compound would begin with the optimization of its molecular geometry. The key flexible points are the rotations around the Phenyl-CH2, CH2-NH, and NH-NH2 bonds. The analysis would reveal the preferred dihedral angles and the corresponding energy barriers to rotation. It is expected that the molecule would exhibit several low-energy conformers. The most stable conformer would likely adopt a staggered arrangement around the single bonds to minimize steric hindrance, with specific orientations influenced by potential weak intramolecular interactions, such as hydrogen bonding. The results of such a calculation provide fundamental data like bond lengths, bond angles, and dihedral angles for the most stable structure.

Table 1: Predicted Key Geometric Parameters for Optimized this compound

| Parameter | Description | Predicted Value Range/Observation |

|---|---|---|

| Bond Lengths (Å) | ||

| N-N | Length of the hydrazine (B178648) single bond | Expected to be typical of substituted hydrazines (~1.45 Å) |

| C-N | Length of the benzyl-nitrogen bond | Typical C-N single bond length (~1.47 Å) |

| C-C (ring) | Aromatic carbon-carbon bond lengths | ~1.39 - 1.40 Å, characteristic of a benzene (B151609) ring |

| C-H (methyl) | Methyl group C-H bond lengths | ~1.09 Å |

| **Bond Angles (°) ** | ||

| C-N-N | Angle around the first nitrogen atom | Expected to be around the tetrahedral angle (~109.5°) |

| H-N-H | Angle within the terminal amino group | ~107°, similar to ammonia |

| Dihedral Angles (°) |

Vibrational Frequency Calculations

Theoretical Framework: Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. The calculation involves computing the second derivatives of the energy with respect to the atomic coordinates, which yields a Hessian matrix. Diagonalizing this matrix gives the vibrational frequencies and their corresponding normal modes (the collective motions of atoms for a given vibration).

Application to this compound: For this compound, these calculations would predict the frequencies of characteristic vibrational modes. These include N-H stretching vibrations of the hydrazine group, C-H stretching of the aromatic ring and methyl group, N-N bond stretching, and various bending and rocking motions. The predicted spectrum serves as a theoretical benchmark that can be compared with experimental spectroscopic data to confirm the structure.

Table 2: Predicted Principal Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity |

|---|---|---|

| 3300 - 3450 | N-H stretching (asymmetric & symmetric) | Medium - Strong |

| 3000 - 3100 | Aromatic C-H stretching | Medium |

| 2850 - 3000 | Aliphatic C-H stretching (CH₂ and CH₃) | Medium |

| 1600 - 1620 | Aromatic C=C stretching | Medium |

| 1450 - 1520 | Aromatic C=C stretching | Medium - Strong |

| ~1100 | N-N stretching | Weak - Medium |

Electronic Structure Analysis (HOMO-LUMO Energy Gap)

Theoretical Framework: Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability, chemical reactivity, and polarizability. A small gap suggests the molecule is more reactive and can be easily excited.

Application to this compound: A DFT calculation would provide the energies and spatial distributions of the HOMO and LUMO for this compound. The HOMO is expected to be localized primarily on the hydrazine moiety, specifically the lone pair electrons of the nitrogen atoms, which are the most electron-rich part of the molecule. The LUMO is likely to be distributed over the aromatic ring, which can accept electron density into its π* anti-bonding system. The calculated energy gap would provide a quantitative measure of the molecule's electronic stability and its propensity to engage in charge-transfer interactions.

Table 3: Predicted Frontier Molecular Orbital Properties for this compound

| Property | Description | Predicted Characteristics |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Relatively high energy, indicating electron-donating capability. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Relatively low energy, indicating electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | A moderate gap, indicative of a stable but reactive molecule. |

| HOMO Localization | Region of highest electron density for donation | Primarily on the N-N moiety (nitrogen lone pairs). |

| LUMO Localization | Region of highest probability for electron acceptance | Primarily on the π* system of the 4-methylphenyl ring. |

Natural Bond Orbital (NBO) and Natural Population Analysis

Theoretical Framework: Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum calculation into a more intuitive picture of localized bonds, lone pairs, and anti-bonding orbitals. It provides insights into charge distribution (Natural Population Analysis), hybridization, and stabilizing interactions within the molecule, such as hyperconjugation. This analysis quantifies the delocalization of electron density from filled Lewis-type orbitals (bonds or lone pairs) to empty non-Lewis type orbitals (anti-bonds or Rydberg orbitals), with the stabilization energy (E(2)) indicating the strength of these interactions.

Table 4: Expected NBO Analysis Results for this compound

| Interaction Type | Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Significance |

|---|---|---|---|---|

| Hyperconjugation | n(N1) (Lone Pair) | σ*(C7-N2) | Moderate | Stabilizes the benzyl-hydrazine linkage. |

| n(N2) (Lone Pair) | σ*(N1-H) | Moderate | Indicates delocalization within the hydrazine group. | |

| π(C-C) (Aromatic Ring) | σ*(C_α-N1) | Low-Moderate | Shows electron delocalization from the ring to the side chain. | |

| Natural Atomic Charge | Nitrogen Atoms | - | High negative charge | Confirms their role as nucleophilic centers. |

Molecular Electrostatic Potential (MEP) Mapping

Theoretical Framework: A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule in 3D space. It is plotted onto a constant electron density surface, with different colors representing different values of the electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials. The MEP map is an excellent guide for predicting the reactive sites of a molecule for electrophilic and nucleophilic reactions.

Application to this compound: The MEP map for this compound would clearly identify the reactive centers. The most negative potential (red region) would be concentrated around the nitrogen atoms of the hydrazine group, corresponding to their high-electron-density lone pairs. This confirms the hydrazine moiety as the primary site for electrophilic attack (e.g., protonation). Conversely, the regions around the hydrogen atoms bonded to nitrogen (N-H) would show a significant positive potential (blue region), making them the most likely sites for nucleophilic attack or hydrogen bonding donation. The aromatic ring would exhibit a moderately negative potential above and below the plane due to its π-electron cloud.

Computational Prediction of Spectroscopic Properties

Theoretical Framework: Beyond vibrational spectra (IR/Raman), computational methods can predict other spectroscopic properties. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). Electronic absorption spectra (UV-Vis) can be predicted using Time-Dependent Density Functional Theory (TD-DFT), which calculates the energies of electronic transitions from the ground state to various excited states.

Application to this compound: A GIAO calculation would predict the ¹H and ¹³C NMR chemical shifts for this compound. The results would show distinct signals for the aromatic protons, the benzylic CH₂ protons, the NH and NH₂ protons, and the methyl group protons, with their predicted shifts influenced by the local electronic environment. TD-DFT calculations would predict the electronic transitions, likely corresponding to π → π* transitions within the aromatic ring and n → σ* transitions associated with the hydrazine group. These predicted spectra are invaluable for interpreting and assigning experimentally obtained data.

Table 5: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Predicted Feature | Structural Correlation |

|---|---|---|

| ¹H NMR | Aromatic protons (2 doublets) | Signals in the ~7.0-7.3 ppm range, typical for a para-substituted ring. |

| Benzylic CH₂ protons (singlet) | Signal around ~3.9-4.1 ppm. | |

| NH/NH₂ protons (broad singlets) | Labile protons with shifts dependent on solvent and concentration. | |

| Methyl CH₃ protons (singlet) | Signal around ~2.3 ppm. | |

| ¹³C NMR | Aromatic carbons | Multiple signals in the ~125-140 ppm range. |

| Benzylic CH₂ carbon | Signal around ~50-60 ppm. | |

| Methyl CH₃ carbon | Signal around ~21 ppm. |

| UV-Vis | λ_max | Expected absorption bands in the UV region corresponding to π → π* transitions of the phenyl ring. |

Theoretical NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation, and theoretical calculations are pivotal in assigning and interpreting experimental spectra. For hydrazine derivatives, theoretical ¹H and ¹³C NMR chemical shifts are often calculated using methods like Density Functional Theory (DFT).

Studies on compounds structurally related to this compound, such as various substituted (E)-1-benzylidene-2-(4-methylphenyl) hydrazines, have shown that ¹H NMR chemical shifts for the CH=N proton and ¹³C NMR shifts for the C=N carbon can be correlated with Hammett substituent constants. jscimedcentral.com For instance, in one study, the ¹H NMR chemical shifts (δCH=N) of several (E)-1-benzylidene-2-(4-methylphenyl)hydrazine compounds showed satisfactory correlations with Hammett's σ, σ⁺, σR, and Swain-Lupton's R parameters. jscimedcentral.com This indicates that the electronic effects of substituents have a predictable influence on the magnetic environment of the azomethine proton. jscimedcentral.com

Computational analyses of similar hydrazone isomers reveal that the position of substituents, such as a methyl group, significantly affects the ¹H and ¹³C NMR chemical shifts. scielo.br In a combined experimental and theoretical study on (E)-1-(2,4-dinitrophenyl)-2-(4-methylbenzylidene) hydrazine, DFT calculations were used to predict NMR chemical shifts, which were then compared with experimental data to confirm the molecular structure. Regression analysis between experimental and calculated ¹H/¹³C NMR chemical shifts for some pyrrole (B145914) hydrazones has shown a strong correlation, validating the accuracy of the computational methods employed. nih.gov

Table 1: Experimental NMR Chemical Shifts for Compounds Related to this compound

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) |

| (E)-1-(4-methylbenzylidene)-2-phenylhydrazine rsc.org | ¹H (CH=N) | CDCl₃ | 7.64 (s) |

| (E)-1-(4-methylbenzylidene)-2-phenylhydrazine rsc.org | ¹H (CH₃) | CDCl₃ | 2.40 (s) |

| (E)-1-(4-methylbenzylidene)-2-phenylhydrazine rsc.org | ¹³C (C=N) | CDCl₃ | 137.6 |

| (E)-1-(4-methylbenzylidene)-2-phenylhydrazine rsc.org | ¹³C (CH₃) | CDCl₃ | 21.4 |

| (E)-1-(2,4-dinitrophenyl)-2-(4-methylbenzylidene) hydrazine (H3) | ¹H | CDCl₃ | 7.30 (s, 1H, Ar-H), 6.80 (d, J = 8.5 Hz, 2H, Ar-H), 2.55 (s, 3H, CH₃) |

| (E)-1-(2,4-dinitrophenyl)-2-(4-methylbenzylidene) hydrazine (H3) | ¹³C | CDCl₃ | 154.8, 127.9, 113.9, 34.8 |

Note: This table presents experimental data for closely related derivatives as a reference for the expected chemical shifts for this compound.

Theoretical IR and UV-Vis Spectra

Theoretical calculations are also employed to predict vibrational (IR) and electronic (UV-Vis) spectra. For hydrazine derivatives, characteristic IR absorption bands include N-H stretching, C=N stretching, and N-N stretching vibrations. researchgate.net In a study of (E)-1-benzylidene-2-(4-methylphenyl) hydrazines, the effect of substituents on the IR frequency of the C=N group was systematically investigated. jscimedcentral.com The IR spectra of similar hydrazone ligands often show a distinct absorption band for the O-H stretching when a hydroxyl group is present, which may overlap with the N-H stretching frequency. researchgate.net

Theoretical UV-Vis spectra, calculated using methods like Time-Dependent DFT (TD-DFT), help to understand the electronic transitions within the molecule. For (E)-1-(2,4-dinitrophenyl)-2-[(4-methylphenyl)methylidene]hydrazine, the UV-Vis spectrum showed maximum absorption (λmax) in the UV region (355-385 nm) with high molar absorptivity. researchgate.net The calculated results were found to be in good agreement with the experimental data. researchgate.net The electronic properties and absorption spectra are influenced by the molecular structure, particularly the presence of electron-donating or electron-withdrawing groups that affect the energy of the frontier molecular orbitals (HOMO and LUMO). researchgate.net

Table 2: Key Spectroscopic Data for Hydrazine Derivatives

| Spectroscopy Type | Compound Class/Example | Characteristic Signal/Peak | Reference |

| IR | Hydrazones | ν(C=N) stretching | jscimedcentral.com |

| IR | Hydrazones | ν(N-H) stretching | researchgate.net |

| IR | (E)-2-((2 hydrazide-(4-vinylbenzyl)hydrazono)methyl)phenol | O-H stretching at 3333 cm⁻¹ | researchgate.net |

| UV-Vis | (E)-1-(2,4-dinitrophenyl)-2-[(4-methylphenyl)methylidene]hydrazine | λmax in the range of 355-385 nm | researchgate.net |

| UV-Vis | Hydrazine | Characteristic peaks at ~1050 nm in aqueous solution | rsc.org |

Computational Studies of Intermolecular Interactions

Hydrogen Bonding Networks

The hydrazine moiety (-NH-NH₂) in this compound is capable of acting as both a hydrogen bond donor (via the N-H groups) and acceptor (via the lone pairs on the nitrogen atoms). Computational studies on related molecules have highlighted the critical role of hydrogen bonding in their crystal packing and supramolecular assembly.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties like normalized contact distance (d_norm) onto the molecular surface, regions of close intermolecular contact can be identified.

Table 3: Percentage Contribution of Interatomic Contacts from Hirshfeld Surface Analysis of Related Hydrazine Derivatives

| Compound Type | H···H (%) | C···H/H···C (%) | Other Major Contacts (%) | Reference |

| Hydrazine carbodithioate derivative | 46.7 | 25.5 | H···S/S···H | nih.gov |

| Bromo hydrazine derivative | 41.0 | 19.0 | H···O/O···H | tandfonline.com |

| Methyl 4-[hydrazinyl]-3-nitrobenzoate derivative | 27.2 | - | H···O/O···H (25.1), Br···H (11.7) | nih.gov |

| Dithiocarbazate derivative | Major contribution | Significant contribution | S···H/H···S (12.5) | analis.com.my |

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are essential for technologies like laser systems and telecommunications. arxiv.org Computational chemistry, particularly DFT, is a vital tool for predicting the NLO properties of organic molecules, saving significant time and resources compared to experimental synthesis and characterization. arxiv.orgmdpi.com

Studies on related hydrazone and pyrazoline structures show that they can possess significant NLO properties. nih.govrsc.org The key parameter for second-order NLO activity is the first hyperpolarizability (β₀). Calculations for pyrrole hydrazones have shown that their β₀ values are high, indicating their suitability for NLO applications. nih.gov It was found that the incorporation of electron-withdrawing groups can increase the β value, a common strategy in the design of NLO materials. nih.gov The intrinsic polarization of molecules with N-N bonds, influenced by donor/acceptor substituents, can lead to large variations in their optical properties and dipole moments. rsc.org These computational predictions highlight the potential of designing novel this compound derivatives with tailored NLO responses for advanced optical materials. arxiv.org

Computational Modeling of Molecular Interactions

Computational modeling provides a molecular-level understanding of the interactions of this compound with its environment. This involves developing molecular models to simulate behavior in different phases or to predict binding with other molecules. uni-paderborn.de

For hydrazine and its methylated derivatives, classical molecular interaction models have been developed to study their fluid phase behavior. uni-paderborn.deresearchgate.net These models are parameterized using quantum chemical calculations and then validated by fitting them to experimental data, such as vapor pressure and liquid density. uni-paderborn.deresearchgate.net Such simulations are crucial for understanding the thermodynamic properties of these compounds, especially given the handling safety issues associated with hydrazines. uni-paderborn.de

Furthermore, computational techniques like molecular docking and molecular dynamics (MD) simulations are used to model the specific interactions between a molecule and a biological target, such as an enzyme's active site. mdpi.com These methods can predict the binding affinity and stability of the complex, identifying key interactions like hydrogen bonds and hydrophobic contacts that govern molecular recognition. mdpi.comnih.gov While not specific to this compound, these modeling approaches are broadly applicable to understand its potential interactions in various chemical and biological systems.

Applications of 4 Methylbenzyl Hydrazine and Its Derivatives in Advanced Organic Synthesis

Utilization as a Synthetic Reagent or Intermediate

(4-Methylbenzyl)hydrazine serves as a crucial starting material or intermediate in a variety of organic transformations. Its primary role lies in the formation of hydrazones, which are versatile intermediates for the synthesis of a wide array of heterocyclic compounds. The reaction of this compound with aldehydes and ketones readily yields the corresponding (4-methylbenzyl)hydrazones. This reactivity is fundamental to its application in constructing more complex molecular frameworks.

The hydrazine (B178648) moiety provides a nucleophilic center that readily attacks carbonyl carbons, initiating condensation reactions. The resulting C=N double bond in the hydrazone product can then participate in various cyclization reactions. Furthermore, the benzyl (B1604629) portion of the molecule can be functionalized or can influence the stereochemistry of subsequent reactions, adding to its synthetic utility. Hydrazine derivatives, in general, are recognized for their significance in the pharmaceutical and chemical industries, serving as intermediates for a range of products, including pesticides and dyes.

Role in the Construction of Complex Organic Architectures

The strategic incorporation of this compound into synthetic pathways enables the construction of intricate organic molecules, particularly those containing nitrogen atoms within a cyclic structure.

Synthesis of Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. This compound has proven to be an effective reagent for the synthesis of several important classes of these compounds, including pyrazoles and triazoles.

The synthesis of pyrazoles, a class of five-membered aromatic heterocycles, often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. In a notable example, the reaction of this compound with ethyl acetoacetate (B1235776) leads to the formation of a pyrazole (B372694) derivative. This reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

| Reactant 1 | Reactant 2 | Heterocyclic Product | Reaction Type |

| This compound | Ethyl acetoacetate | 5-methyl-1-(4-methylbenzyl)-1H-pyrazol-3(2H)-one | Condensation/Cyclization |

While specific research detailing the use of this compound in the synthesis of a wide range of triazoles is an area of ongoing investigation, the general principles of triazole synthesis suggest its potential. The synthesis of 1,2,4-triazoles can be achieved through the reaction of hydrazines with various reagents, including those that provide a one-carbon unit to complete the five-membered ring.

The Fischer indole (B1671886) synthesis is a classic and powerful method for constructing the indole nucleus, a core structure in many natural products and pharmaceuticals. This reaction involves the acid-catalyzed cyclization of an arylhydrazone. Although direct examples employing this compound are not extensively documented in readily available literature, its structural similarity to other substituted hydrazines used in this reaction suggests its potential applicability. The synthesis would involve the initial formation of a hydrazone between this compound and a suitable ketone or aldehyde, followed by the characteristic-sigmatropic rearrangement and subsequent cyclization to form the indole ring.

Precursors for Specialized Organic Materials

The application of this compound as a precursor for specialized organic materials is an emerging area of research. Hydrazine derivatives, in general, are utilized in the synthesis of polymers and other functional materials. For instance, the formation of Schiff bases through the reaction of hydrazides with aldehydes can lead to polymers with interesting properties.

While specific examples of polymers or other advanced materials derived directly from this compound are not yet widely reported, its structure suggests potential avenues for exploration. The presence of the aromatic ring and the reactive hydrazine group could allow for its incorporation into polymeric backbones or as a side chain to impart specific functionalities. For example, hydrazine-containing polymers have been investigated for their responsiveness to certain stimuli, suggesting potential applications in sensors or drug delivery systems. The development of functional polymers often relies on versatile building blocks that can be readily modified, a role for which this compound is well-suited.

Advanced Analytical Methodologies for Characterization and Trace Analysis

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating (4-Methylbenzyl)hydrazine from complex matrices. The choice of technique depends on the sample matrix, required sensitivity, and the specific properties of the analyte and its potential derivatives.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for the analysis of hydrazine (B178648) compounds. cdc.gov For a polar compound like this compound, several HPLC modes can be employed.

Reversed-phase HPLC (RP-HPLC) is the most common approach but typically requires a preliminary derivatization step. This is because the high polarity of the hydrazine functional group results in poor retention on nonpolar stationary phases. Derivatization serves two primary purposes: it increases the hydrophobicity of the molecule, thereby improving chromatographic retention, and it often introduces a chromophore, which significantly enhances detection sensitivity using UV-Vis detectors. nih.gov A method developed for hydrazine analysis, which is applicable to its derivatives, uses 2-Hydroxy-1-Naphthaldehyde as a derivatizing agent, allowing for a detection limit of 0.25 ppm. nih.gov

Alternatively, mixed-mode chromatography, which utilizes stationary phases with both reversed-phase and ion-exchange characteristics, can be used for the direct analysis of polar compounds like hydrazine without derivatization. helixchrom.com For instance, a Coresep 100 mixed-mode cation-exchange column has been successfully used to retain hydrazine via a cation-exchange mechanism. helixchrom.com

Table 1: Example HPLC Method Parameters for Hydrazine Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Reversed-Phase HPLC with pre-column derivatization | nih.gov |

| Derivatizing Agent | 2-Hydroxy-1-Naphthaldehyde | nih.gov |

| Column | Not Specified | nih.gov |

| Detection | UV-Vis | nih.gov |

| Detection Limit | 0.25 ppm (0.25 µg/g API) | nih.gov |

| Technique | Mixed-Mode Cation-Exchange HPLC | helixchrom.com |

| Column | Coresep 100 | helixchrom.com |

| Detection | Evaporative Light Scattering Detector (ELSD), MS-compatible | helixchrom.com |

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. However, the direct GC analysis of hydrazines, including this compound, is challenging due to their polarity and chemical reactivity, which can lead to poor peak shape and strong interactions with the stationary phase. researchgate.net Therefore, derivatization is almost always required to increase volatility and thermal stability. researchgate.netresearchgate.net

A common strategy involves converting the hydrazine into a more stable and volatile derivative, such as a hydrazone, by reacting it with an aldehyde or ketone. researchgate.net Acetone (B3395972) is a frequently used derivatizing agent because it is inexpensive, reacts rapidly, and serves as both a diluent and reagent. nih.govsielc.com The resulting acetone azine is amenable to GC analysis. This approach, often combined with headspace injection, is highly sensitive for trace analysis in pharmaceutical materials. researchgate.netgoogle.com Various detectors can be used with GC, including the Flame Ionization Detector (FID), Nitrogen Phosphorus Detector (NPD), and Mass Spectrometer (MS). cdc.govsielc.com

Table 2: Example GC Method Parameters for Hydrazine Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Headspace GC-MS with in-situ derivatization | americanpharmaceuticalreview.com |

| Derivatizing Agent | Acetone | nih.govsielc.com |

| Column | 6% cyanopropylphenyl-94% dimethylpolysiloxane (e.g., DB-624) | sielc.com |

| Detector | Flame Ionization Detector (FID), Mass Spectrometry (MS) | sielc.com |

| Carrier Gas | Helium | sielc.com |

| Detection Limit | 0.24 ppm | sielc.com |

Ion Chromatography (IC) is a suitable method for the determination of ionic species and polar compounds that can be protonated. This compound, in its protonated form, can be separated from other cations using a cation-exchange mechanism. dtic.mil This technique offers the advantage of direct analysis without derivatization.

For enhanced sensitivity, IC systems can be coupled with electrochemical detectors, as the hydrazine functional group can be directly oxidized at a gold electrode. dtic.mil A highly sensitive method for hydrazine ion analysis was developed using ion-exclusion chromatography coupled with a conductivity detector. nih.gov The sensitivity of this method was significantly improved by incorporating post-column "enhancement" ion-exchange resins that convert the analyte into a species with a higher conductivity response, achieving a detection limit as low as 0.64 ppb. nih.gov

Mass Spectrometry-Based Detection and Quantification

Mass Spectrometry (MS) is an indispensable tool for the analysis of this compound due to its exceptional sensitivity and selectivity. When coupled with a chromatographic separation technique, it provides unequivocal identification and accurate quantification.

The coupling of liquid chromatography with tandem mass spectrometry (LC/MS/MS) represents the state-of-the-art for trace-level quantification of hydrazine compounds in complex matrices like biological fluids and environmental samples. researchgate.netnih.gov The high selectivity of tandem MS, particularly when operated in Multiple Reaction Monitoring (MRM) mode, allows the detector to filter out background noise and interferences, resulting in very low detection limits.

A quantitative method for hydrazine in human urine utilized HPLC-MS/MS after derivatization with p-anisaldehyde. nih.gov This method demonstrated a linear range from 0.0493 to 12.3 ng/mL and was capable of measuring trace amounts of the analyte. nih.gov The use of an isotopically labeled internal standard (e.g., ¹⁵N₂-hydrazine) is a common practice in these methods to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation. nih.gov

Table 3: Example LC/MS/MS Method Parameters for Hydrazine Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Technique | HPLC-MS/MS with Isotope Dilution | nih.gov |

| Derivatizing Agent | p-Anisaldehyde | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI) | nih.gov |

| MS Mode | Tandem Mass Spectrometry (MS/MS) | nih.gov |

| Quantification | Based on transition m/z 269.1 → 134.1 | nih.gov |

| Confirmation | Based on transition m/z 269.1 → 136.1 | nih.gov |

| Linear Range | 0.0493 – 12.3 ng/mL | nih.gov |

As highlighted in previous sections, derivatization is a critical step in the majority of analytical methods for hydrazines. americanpharmaceuticalreview.com The primary goals of derivatization for chromatographic-mass spectrometric detection are to stabilize the analyte, improve its chromatographic behavior (volatility for GC, retention for RP-LC), and enhance its ionization efficiency in the MS source. semanticscholar.org

The reaction of the hydrazine moiety with carbonyl compounds (aldehydes and ketones) to form stable hydrazones or azines is the most prevalent strategy. researchgate.net

For GC-MS: Derivatization with reagents like acetone converts the polar hydrazine into a more volatile and thermally stable product suitable for GC analysis. nih.gov This allows for sensitive detection, as demonstrated in the analysis of hydrazine in prednisolone (B192156) using GC-MS/MS, where acetone was used as the derivatizing agent. nih.gov

For LC-MS: Derivatization agents are chosen to create a derivative that is stable in the mobile phase, retains well on a reversed-phase column, and ionizes efficiently. Aldehydes such as p-dimethylaminobenzaldehyde (DBA) and p-anisaldehyde are effective. nih.govnih.gov The resulting hydrazones are readily protonated in an electrospray source, making them ideal for sensitive LC/MS/MS analysis. For example, hydrazine was derivatized with DBA to form p-dimethylaminobenzalazine, which was then analyzed by LC/MS/MS with an instrument detection limit of 0.003 ng/mL. researchgate.netnih.gov

These derivatization strategies transform the challenging hydrazine molecule into a form that is readily analyzed by powerful and widely available chromatographic and mass spectrometric instrumentation.

Spectroscopic Quantification Methodologies

The quantitative analysis of this compound presents unique challenges due to its chemical properties. Direct spectroscopic quantification is often hindered by the compound's relatively weak chromophore and high polarity. Consequently, most established analytical methodologies rely on chemical derivatization to enhance detectability and selectivity. This section explores the principal spectroscopic techniques employed for the quantification of this compound, which predominantly involve derivatization followed by spectrophotometric or chromatographic analysis.

A significant challenge in the analysis of hydrazines, including this compound, is their susceptibility to autoxidation, which necessitates rapid sample processing and derivatization to ensure accurate quantification. cdc.gov

Derivatization-Based UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a widely accessible and cost-effective technique for the quantification of hydrazines after derivatization. The core principle involves reacting the hydrazine with a specific reagent to form a stable and intensely colored product (a chromophore) that can be measured at a specific wavelength.

A prevalent method for the determination of hydrazine and its derivatives involves condensation with an aromatic aldehyde to form a hydrazone. nih.gov For this compound, a common derivatizing agent is p-dimethylaminobenzaldehyde (p-DAB). The reaction results in the formation of a yellow-colored azine compound, which exhibits strong absorbance in the visible region of the electromagnetic spectrum. mt.com The intensity of the color produced is directly proportional to the concentration of the hydrazine in the sample. mt.com

The reaction of hydrazine with p-dimethylaminobenzaldehyde in an acidic medium produces a quinoid compound that can be measured spectrophotometrically at approximately 458 nm. mt.com While specific studies on this compound are not prevalent, the general methodology for hydrazine quantification is applicable. The molar absorptivity for the hydrazine-DAB derivative is reported to be as high as 8.1 x 10⁴ L mol⁻¹ cm⁻¹, indicating a very sensitive method. nih.gov

Another derivatizing agent, 5-Nitro-2-furaldehyde, has been proposed for the spectrophotometric determination of hydrazine and methylhydrazine. researchgate.net This reagent reacts with hydrazines to form colored derivatives with distinct absorption maxima, allowing for their quantification. For instance, the derivatives of hydrazine, methylhydrazine, and 1,1-dimethylhydrazine (B165182) exhibit absorption maxima at 385 nm, 420 nm, and 454 nm, respectively. researchgate.net It is anticipated that this compound would form a derivative with a unique absorption maximum, enabling its quantification.

The table below summarizes the UV-Vis spectrophotometric methods for hydrazine determination, which are adaptable for this compound.

| Derivatizing Agent | Resulting Derivative | Wavelength of Maximum Absorbance (λmax) | Molar Absorptivity (ε) | Limit of Detection (LOD) |